molecular formula C9H10BrF3N2O2 B2840546 Ethyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate CAS No. 1946822-92-9

Ethyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2840546
CAS No.: 1946822-92-9
M. Wt: 315.09
InChI Key: IBKQHKQWKSAOAS-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative characterized by two key substituents:

  • Bromo group at position 3: A strong electron-withdrawing group (EWG) that enhances electrophilic reactivity, making the pyrazole ring amenable to nucleophilic substitution or cross-coupling reactions.
  • 3,3,3-Trifluoropropyl group at position 1: A fluorinated alkyl chain that increases lipophilicity and metabolic stability, traits advantageous in pharmaceutical intermediates .

Core Formation: Condensation of a β-keto ester (e.g., ethyl 3,3,3-trifluoro-2-oxo-butanoate) with hydrazine hydrate to form the pyrazole ring .

Bromination: Electrophilic bromination at position 3 using N-bromosuccinimide (NBS) or similar reagents.

Alkylation: Substitution of the pyrazole NH group with 3,3,3-trifluoropropyl iodide/bromide under basic conditions (e.g., NaH/DMF) .

Properties

IUPAC Name

ethyl 3-bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF3N2O2/c1-2-17-8(16)6-5-15(14-7(6)10)4-3-9(11,12)13/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKQHKQWKSAOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1Br)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 1946814-07-8
  • Molecular Formula : C8H8BrF3N2O2
  • Molecular Weight : 295.06 g/mol

The presence of the trifluoropropyl group and the bromine atom contributes to its lipophilicity and potential interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can demonstrate antimicrobial properties against a range of pathogens. The halogen substitution on the pyrazole ring is believed to enhance this activity by increasing the compound's ability to penetrate microbial membranes.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation, such as the NF-kB pathway. This can lead to reduced production of pro-inflammatory cytokines.
  • Anticancer Potential : Preliminary studies suggest that certain pyrazole derivatives can induce apoptosis in cancer cells. This effect is often mediated through the modulation of cell cycle regulators and apoptotic pathways.

Case Studies

Several studies have investigated the biological activity of related compounds or derivatives:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry examined a series of pyrazole derivatives and found that those with bromine substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-brominated counterparts .
  • Anti-inflammatory Research : In a study focusing on anti-inflammatory properties, researchers synthesized various pyrazole derivatives, including this compound. The results indicated significant inhibition of TNF-alpha production in vitro, suggesting its potential as an anti-inflammatory agent .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Pyrazole Ring : The initial step involves the reaction between appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Bromination : Subsequent bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Trifluoropropyl Substitution : The introduction of the trifluoropropyl group may involve nucleophilic substitution reactions using trifluoropropanol derivatives.

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
Anti-inflammatoryReduced TNF-alpha production
AnticancerInduction of apoptosis in cancer cells

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate has been investigated for its potential therapeutic properties. Its structural characteristics suggest it may act as a bioactive agent in several biological pathways.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that compounds similar to this compound can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest . The compound's ability to interact with specific molecular targets involved in cancer progression is under investigation.

Anti-inflammatory Properties

Another significant application is in the development of anti-inflammatory drugs. The pyrazole moiety is known to possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Preliminary studies suggest that this compound may reduce inflammatory markers in vitro .

Agricultural Applications

In agriculture, compounds like this compound are being explored as potential agrochemicals.

Pesticide Development

The structure of this compound suggests it could serve as a scaffold for developing new pesticides. Research indicates that pyrazole derivatives can exhibit insecticidal and fungicidal activities. The trifluoropropyl group may enhance lipophilicity and biological activity against target pests .

Herbicide Potential

Additionally, the compound's unique chemical properties may allow it to act as a herbicide by inhibiting specific enzymes involved in plant growth regulation. Studies are ongoing to evaluate its effectiveness against various weed species.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent patents have described efficient synthetic routes that could facilitate large-scale production .

Synthesis MethodYieldKey Reagents
Oxidation of precursor75-80%Potassium persulfate, sulfuric acid
Condensation reactionsVariableEthanol, base catalysts

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical and field trials:

  • Case Study 1 : A clinical trial involving a pyrazole derivative showed promising results in reducing tumor size in patients with specific cancer types.
  • Case Study 2 : Field tests with a related herbicide demonstrated significant reductions in weed populations without harming crop yields.

Comparison with Similar Compounds

Key Properties :

  • The bromo group likely lowers electron density at position 3, increasing reactivity compared to trifluoromethyl-substituted analogs.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Properties/Applications
Ethyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate 3-Br, 1-(CF₃CH₂CH₂) Data Unavailable Data Intermediate for pharmaceuticals, agrochemicals
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 2) 3-CF₃, 1-H 141–142 60.0 High crystallinity; precursor for alkylation
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 3) 3-CF₃, 1-Me 58–60 73.8 Improved lipophilicity; drug intermediate
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 7) 3-CF₃, 1-Ph 89–90 91.0 Aryl-substituted; potential ligand in catalysis
  • Melting Points :

    • The trifluoromethyl group (Compound 2) confers higher crystallinity (m.p. 141–142°C) due to strong dipole interactions.
    • Alkyl/aryl groups at position 1 (Compounds 3 and 7) reduce melting points, likely due to disrupted packing .
  • Reactivity: Bromo vs. Trifluoromethyl: The bromo substituent in the target compound facilitates cross-coupling (e.g., Suzuki-Miyaura), whereas trifluoromethyl groups (Compound 2) are inert under similar conditions . Fluorinated Alkyl Chains: The 3,3,3-trifluoropropyl group enhances resistance to oxidative metabolism compared to non-fluorinated analogs, as seen in cangrelor, an antiplatelet drug .

Preparation Methods

Electrophilic Bromination Using Tribromooxyphosphorus

Electrophilic bromination represents a cornerstone in introducing bromine atoms into aromatic systems. For ethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate, bromination at position 3 can be achieved using tribromooxyphosphorus (POBr₃) in acetonitrile under reflux conditions. This method, adapted from the synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, involves dissolving the pyrazole precursor in acetonitrile, adding stoichiometric excess POBr₃, and heating to 80–100°C for 12–15 hours. The reaction proceeds via generation of a bromonium ion intermediate, which undergoes electrophilic aromatic substitution at the electron-rich position 3 of the pyrazole ring.

Post-reaction workup includes quenching with a saturated sodium carbonate solution, extraction with ethyl acetate, and drying over anhydrous sodium sulfate. This method typically achieves yields of 55–60% for analogous compounds, though optimization of POBr₃ stoichiometry (1.5–2.0 equivalents) and reaction time may improve efficiency. A key advantage is the compatibility of acetonitrile with trifluoropropyl groups, minimizing side reactions such as defluorination.

Copper-Mediated Diazotization Bromination

Alternative bromination strategies employ copper(II) bromide (CuBr₂) and isoamyl nitrite, as demonstrated in the synthesis of ethyl 3-bromo-1H-pyrazole-4-carboxylate. Here, the pyrazole precursor is treated with CuBr₂ (1.0 equivalent) and isoamyl nitrite (2.7 equivalents) in acetonitrile at 50°C. The reaction mechanism involves in situ diazotization of an amino group (if present) followed by Sandmeyer-type bromination. For the target compound, this method necessitates prior introduction of an amino group at position 3, which may be achieved via nitration and reduction sequences.

While this approach offers near-quantitative yields in some cases, its applicability to trifluoropropyl-substituted pyrazoles remains untested. Potential challenges include steric hindrance from the bulky trifluoropropyl group and competing side reactions at the electron-deficient carbonyl position.

Cyclocondensation Approaches

Paal-Knorr Synthesis with Trifluoropropyl Hydrazines

The Paal-Knorr pyrazole synthesis provides a direct route to construct the pyrazole core with pre-installed substituents. Reacting 3,3,3-trifluoropropylhydrazine with a 1,3-diketone such as ethyl 3-oxopent-4-ynoate generates the pyrazole ring in a single step. The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclodehydration.

Key variables include solvent choice (ethanol or tetrahydrofuran), temperature (60–80°C), and reaction time (6–12 hours). Yields for analogous compounds range from 70–80%, though the electron-withdrawing trifluoropropyl group may slow cyclization kinetics. Post-synthesis bromination at position 3 would still be required, necessitating additional steps.

1,3-Dipolar Cycloaddition Strategies

An alternative cyclocondensation method involves 1,3-dipolar cycloaddition between a trifluoropropyl-substituted hydrazine and a propiolate ester. For example, ethyl propiolate reacts with 3,3,3-trifluoropropylhydrazine in refluxing toluene to form the pyrazole core. This method offers superior regioselectivity compared to Paal-Knorr, as the electron-deficient alkyne preferentially reacts at the terminal position, directing the trifluoropropyl group to position 1 and the ester to position 4.

Bromination of the resultant pyrazole can then be performed using N-bromosuccinimide (NBS) in dimethylformamide at 0°C, though yields for such reactions are moderate (40–50%) due to competing side reactions at the ester moiety.

Oxidation of Dihydro Pyrazole Intermediates

A less conventional route involves the oxidation of dihydro pyrazole derivatives. For instance, ethyl 3-bromo-1-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-pyrazole-5-carboxylate can be dehydrogenated using potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid catalysis. This method, adapted from the synthesis of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, achieves yields of 75–80% under optimized conditions (1.3–1.7 equivalents K₂S₂O₈, 55–65°C).

The dihydro precursor is synthesized via cyclocondensation of 3,3,3-trifluoropropylhydrazine with ethyl 3-bromo-4-oxopent-2-enoate, though the stereochemical outcome of this step requires careful control to avoid racemization.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Method Yield (%) Key Reagents Temperature (°C) Time (h) Challenges
Electrophilic Bromination 55–60 POBr₃, acetonitrile 80–100 12–15 Competing side reactions at ester
Copper-Mediated ~100* CuBr₂, isoamyl nitrite 50 12 Requires amino precursor
Paal-Knorr Synthesis 70–80 1,3-Diketone, ethanol 60–80 6–12 Sequential bromination needed
1,3-Dipolar Cycloaddition 40–50 Ethyl propiolate, toluene 110 8 Low bromination efficiency
Dihydro Oxidation 75–80 K₂S₂O₈, H₂SO₄ 55–65 6–8 Multi-step synthesis

*Reported for analogous compounds.

Q & A

(Basic) What are the standard synthetic routes for Ethyl 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate?

The synthesis typically involves cyclization and functionalization steps. A common approach includes:

  • Cyclocondensation : Reacting hydrazine derivatives with β-keto esters to form the pyrazole core.
  • Bromination : Electrophilic substitution at the 3-position using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .
  • Alkylation : Introducing the 3,3,3-trifluoropropyl group via nucleophilic substitution or metal-catalyzed coupling. For example, using potassium carbonate as a base in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Esterification : Ethyl ester formation via acid-catalyzed esterification or transesterification.

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (e.g., silica gel, hexane/EtOAc gradients) .

(Basic) How is the molecular structure of this compound characterized in academic research?

Standard techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity. For example, the ethyl ester typically shows a quartet at ~4.2 ppm (¹H) and a carbonyl signal at ~161 ppm (¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns (e.g., [M+H]+ or [M–Br]+ ions) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .

Advanced Tip : Use X-ray crystallography (SHELXL ) for absolute configuration determination, especially if chiral centers or conformational isomers are present.

(Advanced) How can researchers optimize coupling reactions involving the bromine substituent?

The 3-bromo group is highly reactive in cross-coupling reactions (e.g., Suzuki, Sonogashira). Key strategies include:

  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos with Cs₂CO₃ as a base for Suzuki couplings .
  • Solvent Optimization : Employ anhydrous THF or DMF to enhance catalyst activity.
  • Temperature Control : Reactions often proceed at 80–100°C; microwave-assisted synthesis can reduce time .
  • By-Product Mitigation : Monitor for debromination side reactions via LC-MS. Use scavengers like activated carbon or silica-thiol to remove excess Pd .

Data Contradiction Note : Yields may vary with trifluoropropyl group steric effects. Compare results under inert (N₂/Ar) vs. aerobic conditions .

(Advanced) What crystallographic tools are recommended for analyzing conformational stability?

  • Software : Refine crystal structures using SHELXL and visualize with Mercury (e.g., void analysis, packing similarity) .
  • Data Collection : High-resolution (<1.0 Å) X-ray data minimizes thermal motion artifacts. For twinned crystals, use TWINLAW in SHELX .
  • Thermal Ellipsoids : Analyze displacement parameters to assess trifluoropropyl group flexibility .

Case Study : Ethyl 3-bromo analogs show planar pyrazole rings but variable dihedral angles (10–30°) with the trifluoropropyl chain .

(Advanced) How should researchers resolve discrepancies in reported reactivity of the trifluoropropyl group?

The 3,3,3-trifluoropropyl group can exhibit unexpected steric or electronic effects:

  • Electronic Effects : Use DFT calculations (e.g., Gaussian) to map electrostatic potential and nucleophilic sites .
  • Steric Analysis : Compare reaction rates with bulkier analogs (e.g., 3,3-dimethylpropyl) to isolate steric contributions .
  • Experimental Validation : Reproduce reactions under standardized conditions (solvent, temperature, catalyst loading) and compare yields .

Example : A 2024 study noted reduced Suzuki coupling efficiency (~40% vs. 70% for non-fluorinated analogs) due to electron-withdrawing CF₃ effects .

(Basic) What are the common applications of this compound in medicinal chemistry?

  • Pharmacophore Development : The pyrazole core and CF₃ group are explored as kinase inhibitors or antimicrobial agents .
  • Protease Binding Studies : Use SPR (surface plasmon resonance) to assess binding affinity with target enzymes .
  • Metabolic Stability : Radiolabel the ethyl ester (¹⁴C) for in vitro ADME assays .

Note : Avoid direct biological interpretation without in vivo validation due to potential esterase hydrolysis .

(Advanced) What strategies improve the purity of this compound?

  • Chromatography : Use reverse-phase HPLC (C18 column, MeCN/H₂O gradient) for final purification .
  • Recrystallization : Optimize solvent pairs (e.g., hexane/EtOAc) to remove alkylation by-products .
  • Quality Control : Validate purity via ¹H NMR (integration of aromatic vs. aliphatic peaks) and elemental analysis .

Critical Issue : Residual Pd from coupling reactions can interfere with biological assays. Test via ICP-MS .

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